Tert-butyl 3,5,5-trimethylhexaneperoxoate
Overview
Description
Tert-butyl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound known for its strong oxidizing properties. It is a colorless liquid with a molecular formula of C13H26O3 and a molecular weight of 230.34 g/mol . This compound is primarily used as an initiator in polymerization reactions and as an oxidizing agent in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3,5,5-trimethylhexaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 3,5,5-trimethylhexanoic acid methyl ester . The reaction typically occurs at room temperature or under low-temperature conditions. The process involves the gradual addition of a dilute acid solution to a cold solution of tert-butyl hydroperoxide, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure safety and maximize yield. The compound is often produced in specialized facilities equipped to handle the reactive nature of organic peroxides .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,5,5-trimethylhexaneperoxoate undergoes various chemical reactions, primarily involving oxidation. It can oxidize alcohols, ethers, aldehydes, amines, and sulfur compounds .
Common Reagents and Conditions: The compound is often used in the presence of catalysts or under specific temperature conditions to facilitate the oxidation process. For example, it can be used with sulfuric acid or sodium hydroxide to enhance its reactivity .
Major Products Formed: The oxidation reactions involving this compound typically yield ketones, acids, and esters as major products .
Scientific Research Applications
Tert-butyl 3,5,5-trimethylhexaneperoxoate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for tert-butyl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals. When the compound decomposes, it produces free radicals that initiate polymerization reactions or oxidize other compounds . The molecular targets and pathways involved in these processes are primarily related to the formation and propagation of free radicals, which drive the chemical reactions .
Comparison with Similar Compounds
- Tert-butyl hydroperoxide
- Di-tert-butyl peroxide
- Tert-butyl peroxybenzoate
Comparison: Tert-butyl 3,5,5-trimethylhexaneperoxoate is unique due to its specific structure, which provides distinct reactivity and stability compared to other tert-butyl peroxides. For instance, it has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications .
Biological Activity
Tert-butyl 3,5,5-trimethylhexaneperoxoate (TBPTMH) is an organic peroxide widely utilized as a polymerization initiator. This article examines its biological activity, including toxicity profiles, genotoxicity, and environmental impact, supported by data tables and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 13122-18-4
- Molecular Formula: C13H26O3
- Molecular Weight: 230.348 g/mol
Toxicity and Sensitization
TBPTMH exhibits several biological activities that can impact human health and the environment:
- Skin Sensitization:
- Genotoxicity:
- Repeated Dose Toxicity:
- Reproductive Toxicity:
Aquatic Toxicity
TBPTMH is classified as very toxic to aquatic life:
- Acute Toxicity: EC50 for bacteria was found to be 327.02 mg/l over a 3-hour exposure period.
- Chronic Toxicity: The No Observed Effect Concentration (NOEC) for Daphnia magna was determined to be 0.22 mg/l over a 21-day exposure period .
Biodegradability
TBPTMH is considered readily biodegradable, with a biodegradation rate of approximately 72% over 28 days under aerobic conditions .
Thermal Hazard Evaluation
A study conducted by Tseng et al. evaluated the thermal hazards associated with TBPTMH and its mixtures with various acids (e.g., H2SO4, NaOH). The findings indicated that:
- Decomposition of TBPTMH is accelerated under adiabatic conditions, posing significant risks during storage and handling.
- The temperature rise during decomposition can reach critical levels quickly, necessitating stringent safety measures during industrial applications .
Summary Table of Biological Activity
Parameter | Result |
---|---|
Skin Sensitization | Positive (sub-category 1B) |
Genotoxicity (In Vitro) | Positive (AMES test) |
Genotoxicity (In Vivo) | Negative |
NOAEL (Repeated Dose) | 160 mg/kg bw/day |
Reproductive Toxicity | No adverse effects |
Aquatic Toxicity (EC50) | 327.02 mg/l (bacteria) |
Aquatic Toxicity (NOEC) | 0.22 mg/l (Daphnia magna) |
Biodegradability | Readily biodegradable (72% in 28 days) |
Properties
IUPAC Name |
tert-butyl 3,5,5-trimethylhexaneperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-10(9-12(2,3)4)8-11(14)15-16-13(5,6)7/h10H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJBBIJIXZVVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OOC(C)(C)C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Record name | TERT-BUTYL PEROXY-3,5,5-TRIMETHYLHEXANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276147, DTXSID40864365 | |
Record name | tert-Butyl perisononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures., Liquid | |
Record name | TERT-BUTYL PEROXY-3,5,5-TRIMETHYLHEXANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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CAS No. |
13122-18-4, 153302-08-0 | |
Record name | TERT-BUTYL PEROXY-3,5,5-TRIMETHYLHEXANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | tert-Butyl peroxy-3,5,5-trimethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13122-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | tert-Butyl perisononanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butyl perisononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3,5,5-trimethylperoxyhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL 3,5,5-TRIMETHYLHEXANOYLPEROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84TC2IY818 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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